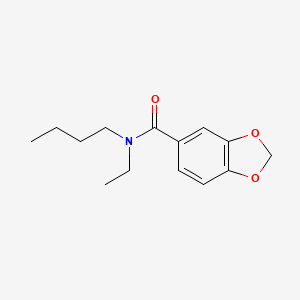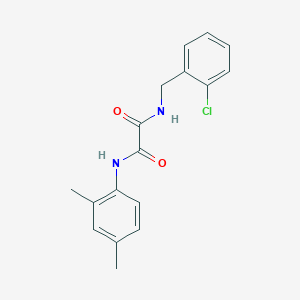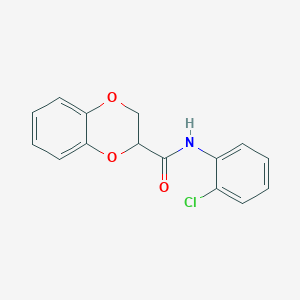
2,2,2-trifluoro-1-phenylethyl hydrogen phenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-1-phenylethyl hydrogen phenylphosphonate, commonly known as TFPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFPP is an organophosphorus compound that contains a trifluoromethyl group and a phenyl group attached to a phosphorus atom. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of TFPP is not fully understood. However, studies have suggested that TFPP acts by inhibiting enzymes involved in various biological processes, including cholinesterase and acetylcholinesterase. TFPP has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
TFPP has been shown to have significant biochemical and physiological effects. In vitro studies have shown that TFPP inhibits the growth of cancer cells and induces apoptosis. TFPP has also been shown to inhibit cholinesterase activity, which is important in the regulation of neurotransmitters in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFPP is its potential as a potent antitumor agent. TFPP has also been shown to have promising applications in organic synthesis and material science. However, the toxic nature of TFPP and the potential formation of hazardous by-products during its synthesis and handling pose significant limitations for its use in laboratory experiments.
Direcciones Futuras
Future research on TFPP could focus on its potential applications in other scientific fields, including material science and environmental chemistry. TFPP could also be further investigated for its potential as a cholinesterase inhibitor and antitumor agent. The development of new synthetic methods for TFPP could also lead to the discovery of new compounds with unique properties and potential applications.
Métodos De Síntesis
The synthesis of TFPP can be achieved through several methods, including the reaction of phenylphosphonic acid with 2,2,2-trifluoro-1-phenylethanol. Another method involves the reaction of phenylphosphonic acid with 2,2,2-trifluoro-1-phenylethylamine, followed by the addition of hydrogen chloride. The synthesis process of TFPP requires careful handling due to its toxic nature and the potential formation of hazardous by-products.
Aplicaciones Científicas De Investigación
TFPP has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, TFPP has been investigated for its potential as an antitumor agent. Studies have shown that TFPP inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment. TFPP has also been studied for its potential as a cholinesterase inhibitor, which is a target for the treatment of Alzheimer's disease.
In organic synthesis, TFPP has been used as a reagent for the synthesis of various compounds, including phosphonates, phosphates, and phosphine oxides. TFPP has also been used as a catalyst in the synthesis of cyclopropanes and other small molecules.
Propiedades
IUPAC Name |
phenyl-(2,2,2-trifluoro-1-phenylethoxy)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3O3P/c15-14(16,17)13(11-7-3-1-4-8-11)20-21(18,19)12-9-5-2-6-10-12/h1-10,13H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQVKIUJJMTASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)OP(=O)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(2,2,2-trifluoro-1-phenylethoxy)phosphinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B5112557.png)

![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B5112566.png)

![2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5112578.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112589.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5112595.png)

![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5112609.png)
![N,N-diethyl-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinecarboxamide](/img/structure/B5112616.png)
![3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)
![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B5112628.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5112643.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)